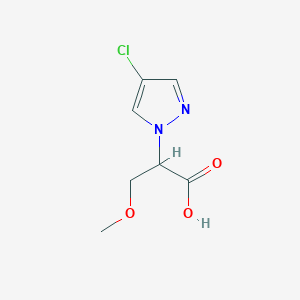
2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque est un composé organique de formule moléculaire C6H7ClN2O3. Il s’agit d’un dérivé du pyrazole, un hétérocycle aromatique à cinq chaînons contenant deux atomes d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque implique généralement la réaction du 4-chloro-1H-pyrazole avec l’acide 3-méthoxypropanoïque dans des conditions spécifiques. La réaction est généralement réalisée en présence d’un catalyseur approprié et d’un solvant, comme l’éthanol ou le méthanol, à des températures élevées. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions de réaction et des rendements, ce qui la rend adaptée à la production à grande échelle. L’utilisation de systèmes automatisés et de techniques de purification avancées garantit la pureté et la cohérence élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de pyrazole réduits.
Substitution : L’atome de chlore du cycle pyrazole peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de pyrazole, tandis que les réactions de substitution peuvent produire divers dérivés de pyrazole substitués.
Applications De Recherche Scientifique
L’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-Chloro-1H-pyrazol-1-yl)éthanamine
- 4-Chloro-1H-pyrazole
- Acide 2-(4-chloro-1H-pyrazol-1-yl)-2-méthylpropanoïque
Unicité
L’acide 2-(4-chloro-1H-pyrazol-1-yl)-3-méthoxypropanoïque est unique en raison de sa substitution spécifique et de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui le rend précieux pour des applications de recherche et industrielles spécifiques.
Propriétés
Formule moléculaire |
C7H9ClN2O3 |
|---|---|
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
2-(4-chloropyrazol-1-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C7H9ClN2O3/c1-13-4-6(7(11)12)10-3-5(8)2-9-10/h2-3,6H,4H2,1H3,(H,11,12) |
Clé InChI |
BGXOARKRUDTGOU-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)N1C=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


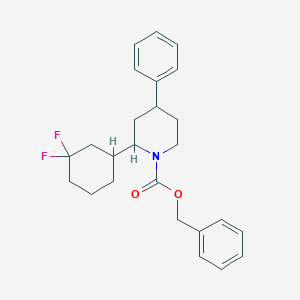


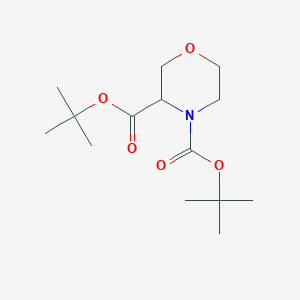
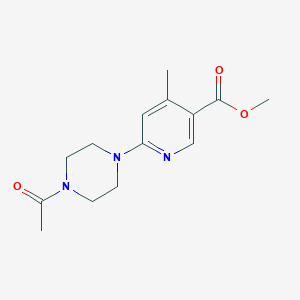
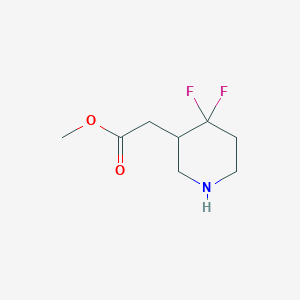


![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
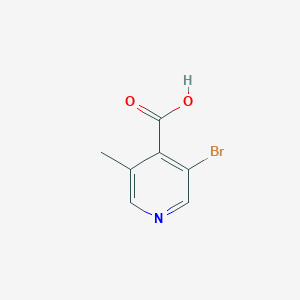
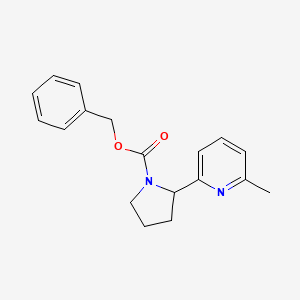

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)
